molecular formula C21H18FN3O2S B2682662 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203198-28-0

1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2682662
CAS RN: 1203198-28-0
M. Wt: 395.45
InChI Key: WRGBJIDBJNJODZ-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C21H18FN3O2S . It’s a complex organic molecule that likely has applications in research or industry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are often synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Thiophene derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel Urea and Bis-urea Derivatives Synthesis : A study by Perković et al. (2016) describes the synthesis of novel compounds with urea or bis-urea functionalities, which were evaluated for antiproliferative activity against cancer cell lines. The most active compounds showed significant selectivity and activity against breast carcinoma cells, highlighting their potential as leads in developing cancer therapies. Their antioxidant activity and antimicrobial effects were also assessed, with some compounds showing strong activity in these areas as well (Perković et al., 2016).

Chemical Synthesis Techniques

Facile Synthesis of Quinoline Derivatives : Research by Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, demonstrating the reactivity of specific compounds towards various agents. This study contributes to the understanding of chemical synthesis techniques that could be applied to the production of structurally similar compounds (Elkholy & Morsy, 2006).

Novel Chemosensors Development

Selective Recognition of Pd2+ Ions : A 2020 study by Shally et al. introduced novel chemosensors for the selective identification of Pd2+ ions, which are highly toxic. These sensors exhibit fluorescence turn-off performances in methanol, showcasing an application in environmental monitoring and the potential for further development of chemosensors based on quinoline derivatives (Shally et al., 2020).

Advanced Medicinal Chemistry Applications

Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of aryl(thio)ureas with antiacetylcholinesterase activity, aiming to optimize the spacer length for efficient interaction with enzyme binding sites. This research demonstrates the potential therapeutic applications of urea derivatives in treating diseases related to acetylcholinesterase malfunction, such as Alzheimer's (Vidaluc et al., 1995).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-15-5-7-16(8-6-15)23-21(27)24-17-9-10-18-14(13-17)3-1-11-25(18)20(26)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGBJIDBJNJODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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